Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester
Overview
Description
Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester: is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of two fluorine atoms, a nitro group, and an ethyl ester functional group attached to a phenoxyacetic acid backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester typically involves the following steps:
Nitration: The starting material, phenoxyacetic acid, undergoes nitration to introduce the nitro group at the 3-position of the phenyl ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Fluorination: The nitro-phenoxyacetic acid is then subjected to fluorination to introduce the two fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the difluoro-(3-nitro-phenoxy)-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Difluoro-(3-amino-phenoxy)-acetic acid ethyl ester.
Substitution: Difluoro-(3-nitro-phenoxy)-acetic acid derivatives with substituted functional groups.
Hydrolysis: Difluoro-(3-nitro-phenoxy)-acetic acid.
Scientific Research Applications
Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The fluorine atoms may enhance the compound’s stability and bioavailability, while the ester functional group may facilitate its transport across cell membranes.
Comparison with Similar Compounds
Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester can be compared with other phenoxyacetic acid derivatives, such as:
3-Nitro-phenoxyacetic acid: Lacks the fluorine atoms and ester functional group, resulting in different chemical and biological properties.
Difluoro-phenoxyacetic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
Ethyl 2-(3-nitrophenoxy)acetate: Similar structure but without the fluorine atoms, leading to differences in stability and reactivity.
The presence of the nitro group, fluorine atoms, and ester functional group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-4-7(6-8)13(15)16/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIGUJXGRHFDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=CC(=C1)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700891 | |
Record name | Ethyl difluoro(3-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383670-91-5 | |
Record name | Ethyl difluoro(3-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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